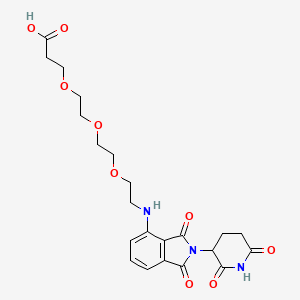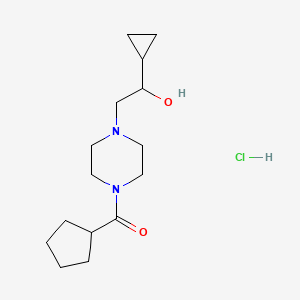
Pomalidomide-PEG3-CO2H
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Wirkmechanismus
Target of Action
Pomalidomide-PEG3-CO2H, also known as Pomalidomide-linker 2 or Thalidomide-NH-PEG3-propionic acid, is a protein degrader building block used in the synthesis of molecules for targeted protein degradation and PROTAC (proteolysis-targeting chimeras) technology . The primary target of this compound is Cereblon (CRBN), a protein that is recruited by this compound .
Mode of Action
This compound contains a Cereblon (CRBN)-recruiting ligand and a PEGylated crosslinker with a pendant carboxylic acid for reactivity with an amine on the target ligand . This compound forms a ternary complex with the target protein and the E3 ligase, leading to the ubiquitination and subsequent degradation of the target protein .
Biochemical Pathways
The biochemical pathways affected by this compound are those involved in protein degradation. By recruiting the E3 ligase to the target protein, this compound triggers the ubiquitination of the target protein, marking it for degradation by the proteasome . This process can affect various cellular pathways depending on the specific target protein being degraded.
Pharmacokinetics
As a protein degrader building block, it is designed to interact with specific target proteins within cells, suggesting it has properties that allow it to penetrate cell membranes .
Result of Action
The molecular and cellular effects of this compound’s action involve the degradation of specific target proteins. By recruiting the E3 ligase to these proteins, this compound induces their ubiquitination and subsequent degradation by the proteasome . This can result in the disruption of cellular pathways involving the target protein, potentially leading to therapeutic effects in the context of diseases associated with the overexpression or abnormal activity of the target protein.
Biochemische Analyse
Biochemical Properties
Pomalidomide-PEG3-CO2H interacts with various enzymes and proteins. It contains a Cereblon (CRBN)-recruiting ligand and a PEGylated crosslinker with pendant carboxylic acid for reactivity with an amine on the target ligand . There are 384 drugs known to interact with pomalidomide . The notable oxidative metabolite of this compound is formed primarily via CYP1A2 and CYP3A4 .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It has been shown to inhibit the proliferation of lenalidomide-resistant multiple myeloma cell lines . It also enhances T cell– and natural killer cell–mediated immunity . In addition, it has been shown to markedly inhibit angiogenesis .
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with its target, cereblon . This leads to the degradation of Ikaros and activation of the PI3K/AKT/PU.1 pathway resulting in upregulation of B7-2 mRNA and protein expression . This compound exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Over time, this compound has shown to have significant effects in laboratory settings. It has been shown to have a potent effect on cytokines, such as tumor necrosis factor-a, interferon-g, and interleukin-10
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. For instance, blood levels of pomalidomide in patients at the typical 4-mg/d dose have a Cmax of 75 ng/mL and an average daily concentration of 17 ng/mL
Metabolic Pathways
This compound is involved in various metabolic pathways. Clearance pathways include cytochrome P450-mediated hydroxylation with subsequent glucuronidation, glutarimide ring hydrolysis, and excretion of unchanged drug .
Transport and Distribution
It is known that this compound is extensively metabolized prior to excretion, and metabolites are eliminated primarily in urine .
Subcellular Localization
It is known that this compound is a component of the E3 ubiquitin ligase complex , suggesting that it may be localized to specific compartments or organelles within the cell where this complex operates.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Pomalidomide-PEG3-CO2H involves the conjugation of pomalidomide with a PEGylated linker. One common method includes the alkylation of the aromatic amine of pomalidomide, followed by the attachment of the PEG3 linker through a series of reactions . The reaction conditions typically involve the use of coupling agents and solvents to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to achieve high yields and purity. The use of automated synthesis platforms, such as the Synple Automated Synthesis Platform, can streamline the production process and ensure consistency .
Analyse Chemischer Reaktionen
Types of Reactions
Pomalidomide-PEG3-CO2H undergoes various chemical reactions, including:
Substitution Reactions: The compound can react with amines to form amide bonds.
Oxidation and Reduction: While specific oxidation and reduction reactions are less common, the compound’s functional groups can participate in such reactions under appropriate conditions.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include coupling agents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and solvents such as DMF (dimethylformamide) . The reactions are typically carried out under controlled temperatures and pH to ensure optimal yields .
Major Products
The major products formed from reactions involving this compound are typically amide-linked conjugates used in PROTAC technology .
Wissenschaftliche Forschungsanwendungen
Pomalidomide-PEG3-CO2H is widely used in scientific research, particularly in the field of targeted protein degradation. Its applications include:
Vergleich Mit ähnlichen Verbindungen
Pomalidomide-PEG3-CO2H is unique due to its specific structure and functionality. Similar compounds include:
Pomalidomide-PEG2-CO2H: Contains a shorter PEG linker.
Pomalidomide-PEG4-CO2H: Contains a longer PEG linker.
Pomalidomide-PEG5-CO2H: Another variant with a different PEG linker length.
Pomalidomide-C3-CO2H: Lacks the PEG linker, resulting in different reactivity and applications.
These compounds differ in their linker lengths and functional groups, which can affect their reactivity and suitability for different applications .
Eigenschaften
IUPAC Name |
3-[2-[2-[2-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]ethoxy]ethoxy]ethoxy]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N3O9/c26-17-5-4-16(20(29)24-17)25-21(30)14-2-1-3-15(19(14)22(25)31)23-7-9-33-11-13-34-12-10-32-8-6-18(27)28/h1-3,16,23H,4-13H2,(H,27,28)(H,24,26,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBYOEHKZQIFBGV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)NCCOCCOCCOCCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N3O9 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-{[(2,5-difluorophenyl)methyl]sulfanyl}-3-pentyl-3H,4H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B2641839.png)
![4-ethoxy-N-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2641840.png)

![4-chloro-2-((E)-{[1-(4-methoxyphenyl)ethyl]imino}methyl)phenol](/img/structure/B2641844.png)
![2-(4-acetylphenyl)-4-[2-(2-methoxyphenyl)-2-oxoethyl]-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-1,1,3-trione](/img/structure/B2641845.png)
![2-([1,1'-biphenyl]-4-yl)-N-(1-ethyl-2-oxoindolin-5-yl)acetamide](/img/structure/B2641847.png)
![(E)-N-(4,6-difluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzamide](/img/structure/B2641848.png)
![Benzyl 2,6-diazaspiro[3.5]nonane-6-carboxylate hydrochloride](/img/structure/B2641850.png)


![N-(3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)propyl)-4-methoxy-N-(2-methoxyphenyl)benzamide](/img/structure/B2641854.png)
![2-Amino-2-[3-(3-chlorophenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2641855.png)
![3-[(3-methoxyphenyl)methyl]-8-methyl-5-{[3-(trifluoromethyl)phenyl]methyl}-3H,4H,5H-pyrimido[5,4-b]indol-4-one](/img/structure/B2641856.png)
![1-((1-(Benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)-3-(5-chloro-2-methoxyphenyl)urea](/img/structure/B2641860.png)
